Intra-CDK Selectivity Profile: CDK9 vs. CDK11A vs. CDK6/Cyclin D1
In a multi-target kinase profiling experiment, the compound exhibited a 3.4-fold selectivity for CDK9 (IC50 181 nM) over CDK11A (IC50 620 nM), and a 2.7-fold selectivity over CDK6/Cyclin D1 (IC50 498 nM) [1]. This intra-family selectivity pattern is a critical differentiator from unsubstituted or mono-substituted benzamide analogs, which typically exhibit flatter selectivity profiles across the CDK family based on structure-activity relationship principles [1].
| Evidence Dimension | Kinase inhibition IC50 (nM) |
|---|---|
| Target Compound Data | CDK9: 181 nM; CDK11A: 620 nM; CDK6/Cyclin D1: 498 nM |
| Comparator Or Baseline | Within-compound selectivity baseline; comparator analogs lack equivalent multi-kinase data in public domain |
| Quantified Difference | CDK9/CDK11A ratio = 3.4; CDK9/CDK6 ratio = 2.7 |
| Conditions | Adapta assay for CDK9 and CDK6/Cyclin D1; NanoBRET assay for CDK11A in HEK293 cells |
Why This Matters
The differential CDK selectivity profile determines suitability for target-specific cellular assays; procurement of an analog with uncharacterized selectivity risks confounding off-target effects.
- [1] BindingDB. BDBM50592067. IC50 data for CDK11A (620 nM), CDK9 (181 nM), CDK6/Cyclin D1 (498 nM). View Source
